Cas no 2227904-47-2 (tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate)

tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate
- 2227904-47-2
- EN300-1872517
- tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate
-
- インチ: 1S/C15H24N2O3/c1-10(16)5-6-11-9-12(7-8-13(11)18)17-14(19)20-15(2,3)4/h7-10,18H,5-6,16H2,1-4H3,(H,17,19)/t10-/m0/s1
- InChIKey: YJJOYJXQYACINM-JTQLQIEISA-N
- ほほえんだ: O(C(NC1=CC=C(C(=C1)CC[C@H](C)N)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 280.17869263g/mol
- どういたいしつりょう: 280.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2
tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872517-0.5g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |
2227904-47-2 | 0.5g |
$2132.0 | 2023-09-18 | ||
Enamine | EN300-1872517-10g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |
2227904-47-2 | 10g |
$9550.0 | 2023-09-18 | ||
Enamine | EN300-1872517-0.05g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |
2227904-47-2 | 0.05g |
$1866.0 | 2023-09-18 | ||
Enamine | EN300-1872517-1.0g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |
2227904-47-2 | 1g |
$2221.0 | 2023-05-23 | ||
Enamine | EN300-1872517-5.0g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |
2227904-47-2 | 5g |
$6441.0 | 2023-05-23 | ||
Enamine | EN300-1872517-0.1g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |
2227904-47-2 | 0.1g |
$1955.0 | 2023-09-18 | ||
Enamine | EN300-1872517-10.0g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |
2227904-47-2 | 10g |
$9550.0 | 2023-05-23 | ||
Enamine | EN300-1872517-5g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |
2227904-47-2 | 5g |
$6441.0 | 2023-09-18 | ||
Enamine | EN300-1872517-0.25g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |
2227904-47-2 | 0.25g |
$2044.0 | 2023-09-18 | ||
Enamine | EN300-1872517-2.5g |
tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |
2227904-47-2 | 2.5g |
$4355.0 | 2023-09-18 |
tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamateに関する追加情報
Research Brief on tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate (CAS: 2227904-47-2): Recent Advances and Applications
In recent years, the compound tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate (CAS: 2227904-47-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique structural features, has shown promising potential in drug discovery and development. The compound's chiral center and hydroxyl group contribute to its biological activity, making it a valuable intermediate for the synthesis of more complex therapeutic agents. Recent studies have explored its role in modulating enzymatic activity and its potential as a scaffold for novel drug candidates.
A study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and biological evaluation of tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate as a key intermediate in the development of protease inhibitors. The researchers employed a multi-step synthetic route, starting from commercially available precursors, to achieve high yields and enantiomeric purity. The compound's ability to interact with the active site of target enzymes was confirmed through X-ray crystallography and molecular docking studies, highlighting its potential for further optimization.
Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, which focused on the compound's application in the design of kinase inhibitors. The study demonstrated that tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate could be functionalized to enhance its binding affinity and selectivity for specific kinase targets. This finding opens new avenues for the development of targeted therapies for cancer and inflammatory diseases.
In addition to its role in drug discovery, recent research has also explored the compound's pharmacokinetic properties. A 2023 study in Drug Metabolism and Disposition evaluated the metabolic stability and bioavailability of tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate in preclinical models. The results indicated favorable metabolic profiles, suggesting that the compound could serve as a promising lead for further development.
Looking ahead, the versatility of tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate (CAS: 2227904-47-2) continues to inspire innovative research. Its potential applications extend beyond traditional small-molecule therapeutics, with ongoing investigations into its use in prodrug design and targeted drug delivery systems. As the field advances, this compound is poised to play a pivotal role in the next generation of pharmaceutical innovations.
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